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Abstract
Antimony pentasulfide (Sb₂S₅), historically known as a distinct chemical entity, is now

understood to be a nonstoichiometric compound without a defined crystalline structure.[1][2]

This technical guide elucidates the true nature of what is commercially and historically referred

to as antimony pentasulfide. Mössbauer spectroscopy studies indicate that this material is a

derivative of antimony(III), not antimony(V), and is often a mixture contaminated with elemental

sulfur.[1] Consequently, this guide will focus on the well-defined crystalline structure of the

closely related and stable antimony sulfide, antimony trisulfide (Sb₂S₃), also known as stibnite.

A comprehensive overview of the crystallographic data for antimony trisulfide is provided, along

with detailed experimental protocols for its characterization, primarily through X-ray diffraction.

The Nature of Antimony Pentasulfide (Sb₂S₅)
Commonly referred to as "antimony red," antimony pentasulfide is an inorganic compound

with a variable composition.[1] Its structure is not well-defined, and it is considered a

nonstoichiometric substance.[1][2] The existence of a true stoichiometric Sb₂S₅ compound is

doubtful, as preparations often contain free sulfur.[3][4] Commercial samples are typically

contaminated with sulfur, which can be removed by washing with carbon disulfide.[1]

Analysis using Mössbauer spectroscopy has revealed that antimony pentasulfide is a

derivative of antimony(III).[1] This finding explains why acidification of antimony pentasulfide
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produces antimony(III) chloride rather than antimony(V) chloride.[1] Therefore, it is not

analogous to the phosphorus(V) compound, phosphorus pentasulfide.[1]

Given the amorphous and nonstoichiometric nature of "antimony pentasulfide," a detailed

discussion of a crystalline structure is not feasible. Instead, it is more scientifically accurate and

useful to focus on the crystalline structure of antimony trisulfide (Sb₂S₃), which constitutes the

stable, crystalline phase in many antimony-sulfur systems.

Crystalline Structure of Antimony Trisulfide (Sb₂S₃)
Antimony trisulfide (Sb₂S₃) is found in nature as the mineral stibnite.[5] It has a well-defined

crystalline structure and is the most important source of the metalloid antimony.[6]

Crystallographic Data
Antimony trisulfide crystallizes in the orthorhombic system with the space group Pnma.[7] The

structure is composed of linked ribbons of Sb₂S₃, forming layers.[5][7] Within this structure, the

antimony atoms exist in two different coordination environments: trigonal pyramidal and square

pyramidal.[5]

The key crystallographic data for antimony trisulfide (stibnite) is summarized in the table below.

Parameter Value

Crystal System Orthorhombic

Space Group Pnma (No. 62)

Lattice Parameters a = 11.22 Å, b = 3.83 Å, c = 11.30 Å

Formula Units per Cell (Z) 4

Coordination Geometry of Sb Trigonal pyramidal and Square pyramidal[5]

Sb-S Bond Distances 2.46 - 3.25 Å[7]

Structural Details
The crystal structure of stibnite consists of two-dimensional sheets of Sb₂S₃ oriented in the (0,

0, 1) direction.[7] There are two inequivalent Sb³⁺ sites. In one site, the antimony atom is
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bonded to five sulfur atoms, forming edge-sharing square pyramids.[7] In the other site,

antimony is coordinated to six sulfur atoms.[7] The sulfur atoms are bonded to either three or

five antimony atoms in distorted geometries.[7]

Experimental Protocols for Structural
Characterization
The primary technique for determining the crystalline structure of materials like antimony

trisulfide is X-ray Diffraction (XRD).

Powder X-ray Diffraction (PXRD) Protocol
Objective: To identify the crystalline phases and determine the lattice parameters of a given

antimony sulfide sample.

Materials and Equipment:

Antimony sulfide sample (e.g., commercial stibnite or synthesized powder)

Mortar and pestle (agate recommended)

Powder diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)

Sample holder (zero-background sample holder recommended)

Data acquisition and analysis software

Methodology:

Sample Preparation:

Grind the antimony sulfide sample to a fine powder (typically <10 µm) using a mortar and

pestle to ensure random orientation of the crystallites.

Carefully pack the powdered sample into the sample holder, ensuring a flat and level

surface.

Instrument Setup:
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Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).

Configure the diffractometer for a Bragg-Brentano geometry.

Set the scanning range, typically from 10° to 80° in 2θ.

Choose a suitable step size (e.g., 0.02°) and scan speed (e.g., 1°/min).

Data Collection:

Mount the sample holder in the diffractometer.

Initiate the XRD scan and collect the diffraction pattern.

Data Analysis:

The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed to identify the

crystalline phases present.

Compare the experimental diffraction peaks with standard diffraction patterns from a

database (e.g., the International Centre for Diffraction Data - ICDD).

Perform Rietveld refinement using appropriate software to refine the lattice parameters

and obtain detailed structural information.

Visualizations
The following diagrams illustrate the logical relationship between different antimony sulfides

and a typical experimental workflow for their characterization.

Caption: Relationship between "Antimony Pentasulfide" and its components.
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Caption: Experimental workflow for Powder X-ray Diffraction (XRD).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b075353?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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